REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6](O)[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:15])=O.P(Cl)(Cl)(Cl)(Cl)Cl.[OH-].[NH4+]>>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([Cl:15])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1C)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
under stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then refluxed
|
Type
|
WAIT
|
Details
|
The reaction mixture was left overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The separated organic layer was dried on anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C(=C1C)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |